molecular formula C6H11N3O2 B186377 1-Acetyl-4-nitrosopiperazine CAS No. 73742-56-0

1-Acetyl-4-nitrosopiperazine

Cat. No. B186377
CAS RN: 73742-56-0
M. Wt: 157.17 g/mol
InChI Key: CUABIQWKHMEWSM-UHFFFAOYSA-N
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Description

1-Acetyl-4-nitrosopiperazine is a derivative of piperazine . Piperazine is a heterocyclic organic compound with a chemical structure consisting of a six-membered ring containing two nitrogen atoms at opposite positions . It has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 .


Synthesis Analysis

The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The 1-acetyl-4-nitrosopiperazine molecule contains a total of 22 bonds. There are 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 N-nitroso group (aliphatic) .


Chemical Reactions Analysis

Nitrosamines can be formed through various chemical processes, including the reaction between nitrites and secondary amines in certain conditions . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-Acetyl-4-nitrosopiperazine is a versatile compound with various applications in both pharmaceuticals and industry . It has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 .

Scientific Research Applications

Biogenic Amines and Nitrosamine Formation

Biogenic amines, formed by the decarboxylation of amino acids, play roles in food safety and quality, particularly in fish. The study by Bulushi et al. (2009) discusses the formation of nitrosamines like nitrosopiperidine (NPIP) through the interaction of biogenic amines with nitrosating agents. This process is relevant to understanding how compounds like 1-Acetyl-4-nitrosopiperazine could be studied for their potential to form nitrosamines, which have implications for food safety and toxicity Bulushi et al., 2009.

Acetyl-CoA Carboxylase Inhibition

Chen et al. (2019) explored the inhibition of Acetyl-CoA Carboxylase (ACC) and its implications for treating metabolic syndrome. While this study does not directly mention 1-Acetyl-4-nitrosopiperazine, it provides an example of how acetylated compounds are being investigated for their therapeutic potential in metabolic disorders Chen et al., 2019.

Pharmacokinetic Drug Interactions of Proton Pump Inhibitors

Wedemeyer and Blume (2014) reviewed the pharmacokinetic profiles of proton pump inhibitors (PPIs) and their drug interaction profiles. This study highlights the complexity of drug interactions and the importance of understanding the pharmacokinetic properties of compounds like 1-Acetyl-4-nitrosopiperazine, especially if they are used in conjunction with other medications Wedemeyer & Blume, 2014.

Molecular Mechanisms in Nickel Carcinogenesis

Zoroddu et al. (2002) explored the binding of nickel (Ni(II)) ions to the N-terminal tail of histone H4, proposing a mechanism for nickel carcinogenesis. While not directly related to 1-Acetyl-4-nitrosopiperazine, this study illustrates the interest in the interaction of chemical compounds with biological molecules and their potential carcinogenic effects Zoroddu et al., 2002.

Safety And Hazards

Nitrosamines are considered a “cohort of concern” due to their probable or possible human carcinogenic potential . As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided .

Future Directions

From the risk assessment, it is clear that nitrosamines or their precursors may be present in any component of the finished dosage form . The manufacturers must not solely rely on pharmacopeial specifications for APIs and excipients, rather, they should also develop and implement additional strategies to control nitrosamine impurities .

properties

IUPAC Name

1-(4-nitrosopiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(10)8-2-4-9(7-11)5-3-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUABIQWKHMEWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400460
Record name 1-acetyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-nitrosopiperazine

CAS RN

73742-56-0
Record name 1-acetyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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